4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an oxane ring
Preparation Methods
The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound’s unique chemical properties make it valuable in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor interactions .
Comparison with Similar Compounds
4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide can be compared with other similar compounds, such as:
4-chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indole derivatives: Although structurally different, indole derivatives also possess diverse biological activities and are used in various therapeutic applications.
FDA-approved trifluoromethyl group-containing drugs: These drugs highlight the importance of the trifluoromethyl group in enhancing pharmacological properties.
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)15-7-4-8-16(13-15)23-17(24)18(9-11-25-12-10-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLSSUBOZZILQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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